molecular formula C22H21Cl2N3O2 B250932 5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B250932
M. Wt: 430.3 g/mol
InChI Key: AJGKDIVHWFPVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide is a selective antagonist of the dopamine D4 receptor. This receptor is primarily found in the prefrontal cortex and is involved in the regulation of cognitive and emotional processes. By blocking the activity of this receptor, this compound can modulate the activity of the dopaminergic system in the brain, which is involved in reward processing and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the prefrontal cortex, which is thought to be involved in its anxiolytic and antipsychotic effects. The compound has also been shown to increase the release of serotonin in the prefrontal cortex, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various neurological and psychiatric disorders. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the study of 5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide. One potential area of research is the development of more potent analogs of the compound that could be used at lower doses. Another area of research is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 2,4-dichlorophenylhydrazine with 4-methylpiperazine to form the intermediate compound. This intermediate is then reacted with 2-furoyl chloride to produce this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an antipsychotic, antidepressant, and anxiolytic agent. The compound has also been studied for its potential use in the treatment of drug addiction and attention deficit hyperactivity disorder (ADHD).

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21Cl2N3O2/c1-26-10-12-27(13-11-26)17-5-3-16(4-6-17)25-22(28)21-9-8-20(29-21)18-7-2-15(23)14-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,28)

InChI Key

AJGKDIVHWFPVGT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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